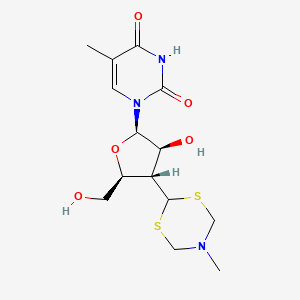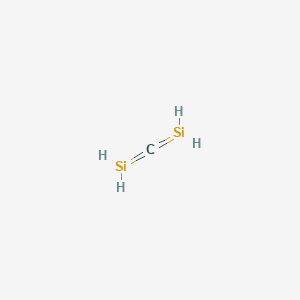
Disilicon carbide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disilicon carbide (Si₂C) is a compound consisting of two silicon atoms and one carbon atom. It is a member of the silicon carbide family, which is known for its exceptional hardness, thermal stability, and chemical inertness. This compound is of particular interest in various scientific fields due to its unique electronic and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disilicon carbide can be synthesized through several methods, including chemical vapor deposition (CVD), solid-state reactions, and molecular beam epitaxy (MBE). One common method involves the reaction of silicon and carbon at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1500°C to ensure complete conversion to this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using the Acheson process, which involves heating a mixture of silica sand and carbon in an electric furnace. This process results in the formation of silicon carbide, which can then be further processed to obtain this compound through additional purification and refinement steps.
Análisis De Reacciones Químicas
Types of Reactions
Disilicon carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures, resulting in the formation of silicon dioxide and carbon dioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide to convert this compound to silicon and carbon.
Substitution: Substitution reactions can occur when this compound reacts with halogens or other reactive species, leading to the formation of silicon halides and carbon-containing byproducts.
Major Products
The major products formed from these reactions include silicon dioxide, carbon dioxide, silicon, and various silicon halides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disilicon carbide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst and in the synthesis of advanced materials due to its high thermal stability and chemical inertness.
Biology: this compound is explored for its potential use in biosensors and bioelectronics, leveraging its unique electronic properties.
Medicine: Research is ongoing into its use in medical implants and devices, particularly for its biocompatibility and durability.
Industry: It is utilized in the production of high-performance ceramics, cutting tools, and abrasive materials due to its exceptional hardness and wear resistance.
Mecanismo De Acción
The mechanism by which disilicon carbide exerts its effects is primarily related to its electronic structure and bonding characteristics. The strong covalent bonds between silicon and carbon atoms result in a highly stable and inert compound. In electronic applications, this compound’s wide bandgap and high thermal conductivity make it an excellent material for high-temperature and high-power devices. Its biocompatibility and chemical stability also make it suitable for medical applications, where it interacts minimally with biological tissues.
Comparación Con Compuestos Similares
Disilicon carbide can be compared with other silicon carbide compounds, such as silicon carbide (SiC) and trisilicon carbide (Si₃C). While all these compounds share similar properties, this compound is unique in its specific electronic and structural characteristics. For example:
Silicon carbide (SiC): Known for its hardness and thermal stability, it is widely used in industrial applications.
Trisilicon carbide (Si₃C): This compound has different electronic properties and is studied for its potential use in advanced semiconductor devices.
This compound stands out due to its specific molecular structure, which imparts unique electronic properties that are valuable in various high-tech applications.
Propiedades
Número CAS |
12070-04-1 |
|---|---|
Fórmula molecular |
CH4Si2 |
Peso molecular |
72.21 g/mol |
Nombre IUPAC |
silylidenemethylidenesilane |
InChI |
InChI=1S/CH4Si2/c2-1-3/h2-3H2 |
Clave InChI |
KTKBIIGPCQPDIO-UHFFFAOYSA-N |
SMILES canónico |
C(=[SiH2])=[SiH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


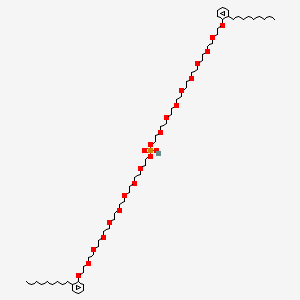
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
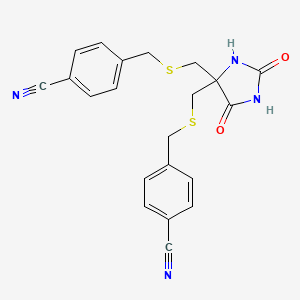
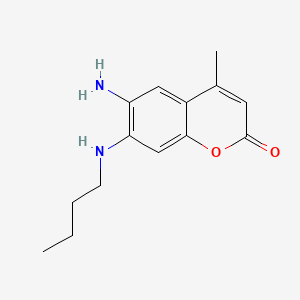
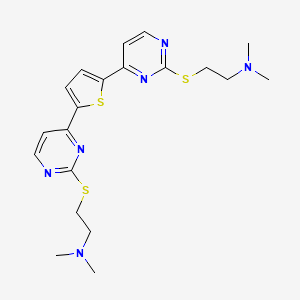
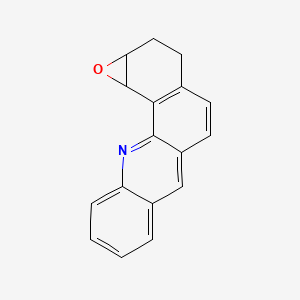
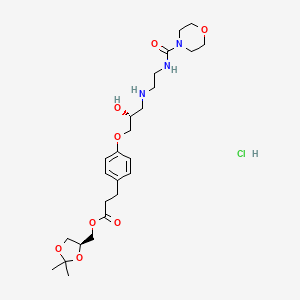

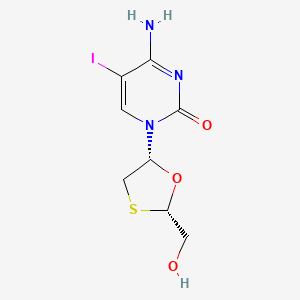
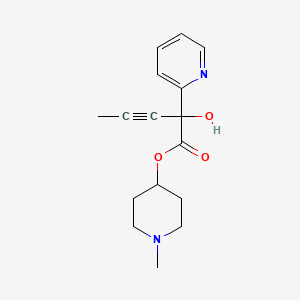

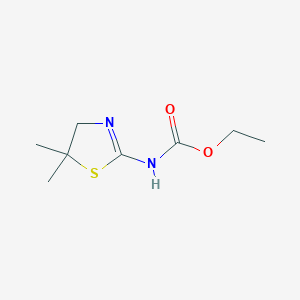
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
